(2R)-2-(morpholin-4-yl)propan-1-ol

Chiral resolution Enantiomeric excess Asymmetric synthesis

(2R)-2-(morpholin-4-yl)propan-1-ol is a chiral amino alcohol characterized by a morpholine ring appended to the (R)-configured carbon of a propan-1-ol backbone. It serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis, valued for its dual hydroxyl and tertiary amine functionalities that enable diverse downstream derivatization.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1568171-26-5
Cat. No. B1422027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(morpholin-4-yl)propan-1-ol
CAS1568171-26-5
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(CO)N1CCOCC1
InChIInChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyGPRXBRDKYYXGEU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2R)-2-(Morpholin-4-yl)propan-1-ol (CAS 1568171-26-5): A Chiral Morpholine-Propanol Building Block


(2R)-2-(morpholin-4-yl)propan-1-ol is a chiral amino alcohol characterized by a morpholine ring appended to the (R)-configured carbon of a propan-1-ol backbone . It serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis, valued for its dual hydroxyl and tertiary amine functionalities that enable diverse downstream derivatization .

Chiral Building Block Single (R)-enantiomer amino alcohol with morpholine ring
Dual Functionality Primary alcohol and tertiary amine for derivatization
Procurement Context Chiral pool synthesis, asymmetric catalysis, reference standard

Why (2R)-2-(Morpholin-4-yl)propan-1-ol Cannot Be Substituted by Its Enantiomer or Regioisomer


The (2R) absolute configuration governs the spatial presentation of the morpholine and hydroxyl groups, a critical determinant for chiral recognition in biological systems and stereoselective catalysis. Replacing with the (2S)-enantiomer (CAS 1352306-49-0) inverts the stereochemical outcome, while the regioisomer (2R)-1-(morpholin-4-yl)propan-2-ol (CAS 65617-06-3) alters the position of the nucleophilic hydroxyl, leading to divergent reactivity and pharmacological profiles. Such substitutions are not scientifically valid for chiral synthesis campaigns [1].

  • Enantiomer substitution The (2S)-enantiomer inverts stereochemical outcome and chiral recognition; substitution may not be valid for enantioselective synthesis.
  • Regioisomer substitution The regioisomer (2R)-1-(morpholin-4-yl)propan-2-ol alters hydroxyl position, leading to divergent reactivity; may not transfer for chiral campaigns.

Quantitative Differentiation Guide for (2R)-2-(Morpholin-4-yl)propan-1-ol (CAS 1568171-26-5)


Enantiomeric Purity: (2R)-Enantiomer Achieves >99% ee vs. Racemic Mixture (0% ee)

The (2R)-enantiomer can be obtained with enantiomeric excess (ee) exceeding 99% via chiral-pool synthesis from (R)-propylene oxide, whereas the commercially available racemic mixture (CAS 69296-06-6) has 0% ee. This near-homochirality is essential for applications where stereochemical integrity directly impacts biological activity or asymmetric induction [1].

Enantiomeric purity
Class-level inference
> 99% ee
Supports enantiopure building-block procurement
Achievable via chiral-pool synthesis; verify by chiral HPLC
Chiral resolution Enantiomeric excess Asymmetric synthesis

Regioisomeric Boiling Point Differentiation: Primary vs. Secondary Alcohol

The regioisomer (2R)-1-(morpholin-4-yl)propan-2-ol (CAS 65617-06-3), a secondary alcohol, exhibits a boiling point of approximately 218 °C at atmospheric pressure, whereas the primary alcohol target compound is predicted to boil at approximately 233 °C at 760 mmHg (similar to its enantiomer). This ~15 °C difference reflects the stronger intermolecular hydrogen bonding of the primary alcohol and can be exploited for purification or quality control .

Boiling point differentiation
Predicted; Data to verify
Target: ~233 °C
Regioisomer: 218 °C
Distinct bp aids identity confirmation and QC
Predicted values; experimental verification recommended
Physicochemical properties Boiling point Regioisomer comparison

Synthetic Utility: Key Intermediate for Enantiomerically Enriched Opioid Analgesic

The (2R)-enantiomer served as the chirality-bearing building block in the synthesis of 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one, a novel ethereal analog of (R)-iso-moramide. The final product was obtained with 89% ee, demonstrating that the stereochemical information from the building block is largely retained through multi-step synthesis [1].

Synthetic utility (opioid analog synthesis)
Supporting evidence
Final product: 89% ee
Derived from (2R)-building block
Demonstrates enantiopurity transfer in multi-step synthesis
Chiral HPLC verification; 89% ee final product
Medicinal chemistry Opioid analgesic Chiral pool synthesis

Optimal Procurement Scenarios for (2R)-2-(Morpholin-4-yl)propan-1-ol (CAS 1568171-26-5)


Chiral Pool Synthesis of Enantiopure Drug Candidates

When the target API requires a defined (R)-configuration at the carbon bearing the morpholine group, the (2R)-enantiomer serves as a ready-made chiral building block. Its primary alcohol can be selectively functionalized (e.g., etherification, esterification) without epimerization, preserving enantiopurity through multiple steps as demonstrated in the iso-moramide analog synthesis yielding 89% ee final product [1].

Asymmetric Catalysis Ligand Design

The combination of a morpholine (tertiary amine) and a primary alcohol in a well-defined (2R)-configuration provides a bifunctional scaffold for designing chiral ligands or organocatalysts. The enantiomeric purity (>99% ee achievable) ensures high enantioselectivity in subsequent catalytic reactions, a critical requirement for industrial asymmetric processes [1].

Chiral Reference Standard for Analytical Method Development

The (2R)-enantiomer, with its distinct optical rotation and chromatographic retention time compared to the (2S)-enantiomer and racemate, can be used to develop and validate chiral HPLC or SFC methods for enantiomeric purity determination in pharmaceutical quality control [1].

Application
Selection Property
Validation Focus
Chiral pool synthesis of enantiopure pharmaceutical leads
Enantiomeric purity context; (R)-configuration
Stereochemical transfer assessment in multi-step derivatization
Asymmetric catalysis ligand design
Bifunctional amino alcohol scaffold with defined chirality
Stereochemical induction performance in catalytic reactions
Chiral reference standard for analytical methods
Distinct optical rotation and chromatographic retention vs. enantiomer
Chiral HPLC/SFC method validation and purity determination
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